Potency in a Dihydroindene Amide Series: Kinase Inhibition Context for the Target Scaffold
The target compound is a member of the dihydroindene amide class, for which the parent patent demonstrates potent inhibition of Abl kinase. A closely related analog from the same patent family (US8703771, Compound 13) exhibited an IC50 of 5.3 nM against Abl kinase, as measured by a Mobility Shift Assay (MSA) at pH 7.5 and 28°C [1]. While direct data for CAS 1396748-53-0 is not publicly available, its structural features (the 2-fluoro substitution and free hydroxyl group) are critical variables explored within this chemical series and were likely used to tune potency and selectivity away from this potent baseline, making it a vital tool compound for understanding SAR.
| Evidence Dimension | Abl Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly available in the assay context |
| Comparator Or Baseline | Dihydroindene amide analog (US8703771, Compound 13) IC50: 5.3 nM |
| Quantified Difference | N/A (Direct comparators not in public domain for this specific compound) |
| Conditions | Mobility Shift Assay (MSA), pH 7.5, 28°C |
Why This Matters
Understanding the SAR of this series is essential for medicinal chemistry procurement, as even minor structural changes from the 5.3 nM baseline can abolish or dramatically shift target engagement.
- [1] BindingDB BDBM120395. Affinity Data for US8703771, Compound 13: IC50 = 5.30 nM. Target: Abl Kinase. Assay: Mobility Shift Assay (MSA), pH 7.5, 28°C. View Source
